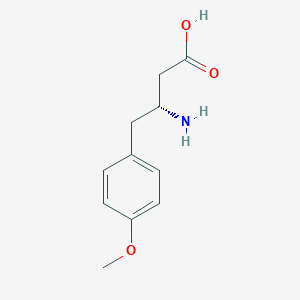

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250205 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177839-86-0 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177839-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid vary in substituents on the phenyl ring or backbone, leading to differences in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous β-Amino Acids

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity and Solubility: The methoxy group in the target compound improves solubility in polar solvents compared to hydrophobic analogs like (R)-3-Amino-4-(3-benzothienyl)butanoic acid .

Stereochemical Influence: The S-enantiomer of the target compound (CAS No. 878011-67-7) may exhibit distinct pharmacological profiles, such as altered binding affinity to chiral receptors, compared to the R-form .

Applications in Drug Development :

- Fluorinated analogs (e.g., 4-F substituent) are prioritized in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic stability .

- Thienyl and benzothiophenyl variants are explored for their conjugated π-systems, which are advantageous in materials science and antimicrobial agents .

Protective Group Utilization: Derivatives with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups (e.g., Boc-(R)-3-Amino-4-(4-iodophenyl)butanoic acid, CAS No. 269396-71-6) are critical in SPPS, enabling controlled peptide elongation .

Biologische Aktivität

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, commonly referred to as a neuroactive amino acid, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly within the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

The primary mechanism of action for this compound involves its role as a modulator of neurotransmitter systems. It primarily influences gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the CNS. By enhancing GABAergic activity, this compound may help in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties . It has been shown to protect against excitotoxic cell death, a mechanism implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotection is thought to arise from its ability to modulate neurotransmitter release and reduce oxidative stress within neuronal cells.

Anticonvulsant Activity

Studies have demonstrated that this compound possesses anticonvulsant properties. In animal models, it effectively inhibited seizures, suggesting its potential as a therapeutic agent for epilepsy. The compound's interaction with GABA receptors likely underpins this anticonvulsant effect.

Data Table: Biological Activities of this compound

| Activity | Mechanism | Study Reference |

|---|---|---|

| Neuroprotection | Modulates GABA release; reduces excitotoxicity | |

| Anticonvulsant | Inhibits seizure activity in animal models | |

| Analgesic potential | Influences pain perception pathways | |

| Antidepressant effects | Modulates neurotransmitter systems related to mood |

Case Studies and Research Findings

-

Neuroprotection Against Excitotoxicity :

A study highlighted the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The compound significantly reduced neuronal cell death and improved survival rates compared to controls. -

Anticonvulsant Efficacy :

In a controlled trial involving rodent models of epilepsy, administration of this compound resulted in a marked reduction in seizure frequency and duration. The study concluded that the compound could serve as a promising candidate for further development in epilepsy treatment. -

Potential for Pain Management :

Another investigation assessed the analgesic properties of this compound in neuropathic pain models. Results indicated that it effectively modulated pain pathways, leading to decreased pain sensitivity without significant side effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Chlorine substitution alters reactivity | Neuroprotective but less potent |

| 4-Amino-4-(3-bromo-4-hydroxyphenyl)butanoic acid | Hydroxyl group influences solubility | Similar GABAergic effects |

| (S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride | Different stereochemistry | Potentially different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.